7-Fluoro-6-methoxyisoquinolin-1(2H)-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-6-methoxy-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-9-4-6-2-3-12-10(13)7(6)5-8(9)11/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYLLSMVYDGHNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CNC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Academic Investigations into the Biological Relevance and Pharmacological Modulations of 7 Fluoro 6 Methoxyisoquinolin 1 2h One Derivatives
Role of the 7-Fluoro-6-methoxyisoquinolin-1(2H)-one Scaffold in Fragment-Based Drug Design
Fragment-based drug design (FBDD) is a powerful strategy for identifying novel lead compounds by screening low-molecular-weight fragments that bind to a biological target with high ligand efficiency. nih.govresearchoutreach.org The isoquinoline (B145761) scaffold, including the this compound variant, serves as an effective template in this approach.
In the discovery of inhibitors for Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways, FBDD was instrumental. nih.govnih.gov A fragment library screening identified a micromolar hit which, through systematic optimization, led to the development of potent inhibitors. nih.govacs.org The isoquinoline core acted as a foundational structure, with subsequent modifications guided by structural biology and computational modeling to enhance potency and selectivity. nih.govnih.gov This process, sometimes referred to as "fragment merging by design," involves identifying fragments that bind to different positions of a common template (like isoquinoline) and then merging them into a single, more potent molecule. researchoutreach.org This methodology highlights the value of the isoquinoline scaffold as a versatile starting point for generating high-affinity ligands. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives
The development of the clinical candidate PF-06650833 (Zimlovisertib) provides a detailed case study in the SAR of isoquinoline derivatives for IRAK4 inhibition. nih.govacs.org Starting from a fragment hit, medicinal chemists explored substitutions on the isoquinoline ring and connected moieties to optimize binding and pharmacological properties.
The process began with a micromolar fragment hit which was evolved into a potent inhibitor. nih.gov The 7-methoxyisoquinoline (B1361142) portion of the molecule was found to be crucial for activity. Further SAR studies revealed that the addition of a fluorine atom at the 7-position of a related lactam ring, not the isoquinoline itself, enhanced potency. nih.gov The primary focus of derivatization was on the ether substituent at the 1-position of the isoquinoline ring, which was linked to a fluorinated pyrrolidinone ring. This strategic placement of substituents was guided by co-crystal structures with the IRAK4 protein, allowing for the optimization of interactions with the enzyme's active site. nih.govnih.gov The final compound, PF-06650833, demonstrated nanomolar potency in cellular assays and excellent kinase selectivity. nih.govresearchgate.net
Table 1: SAR of Isoquinoline Derivatives as IRAK4 Inhibitors
| Compound Modification | Effect on IRAK4 Inhibition | Rationale/Observation |
|---|---|---|
| Initial Fragment Hit | Micromolar (μM) activity | Identified from a fragment library screen as a starting point. nih.gov |
| Attachment of Pyrrolidinone Moiety | Increased potency | Leveraged three-dimensional topology to engage the active site. nih.gov |
| Introduction of Fluorine to Pyrrolidinone Ring | Potency enhancement | The fluorine substituent renders the lactam a better hydrogen bond donor. nih.gov |
| Optimization of Isoquinoline Ether Substituent | Nanomolar (nM) potency | Fine-tuned interactions with the gatekeeper residue (Tyr262) in the IRAK4 active site. nih.gov |
| Final Clinical Candidate (PF-06650833) | Potent and selective inhibition (IC50 = 0.2 nM) | Displays high ligand efficiency and properties suitable for oral administration. acs.orgresearchgate.net |
Matrix metalloproteinases (MMPs) are zinc-dependent enzymes involved in tissue remodeling and are implicated in diseases like cancer. nih.govmdpi.com The design of MMP inhibitors often involves incorporating a zinc-binding group (ZBG) into a molecular scaffold. nih.gov While direct studies on this compound as an MMP inhibitor are not prominent, the related quinoline (B57606) scaffold has been successfully modulated for this purpose.
Specifically, 8-hydroxyquinoline (B1678124) derivatives have been investigated as inhibitors of MMP-2 and MMP-9. nih.gov The 8-hydroxyquinoline moiety acts as an effective ZBG, chelating the catalytic Zn²⁺ ion in the MMP active site, which is essential for their enzymatic activity. nih.govnih.gov SAR studies on these compounds revealed that substituents on the quinoline ring system can be modified to improve potency and selectivity. For instance, certain derivatives exhibited submicromolar inhibitory activity against MMP-2 and MMP-9 and also showed anti-invasive and anti-angiogenesis properties in cancer cell lines. nih.gov This suggests that the isoquinolin-1(2H)-one scaffold could similarly be functionalized, for example by introducing a hydroxamic acid or a similar ZBG, to target MMPs.
Table 2: Activity of 8-Hydroxyquinoline Derivatives Against MMPs
| Compound | MMP-2 IC₅₀ (μM) | MMP-9 IC₅₀ (μM) |
|---|---|---|
| Compound 5e | 0.54 | 0.21 |
| Compound 5h | 0.32 | 0.15 |
Data derived from a study on 8-hydroxyquinoline derivatives, illustrating the potential of related scaffolds for MMP inhibition. nih.gov
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.govunipi.it Various isoquinoline and quinoline derivatives have been investigated for their ability to inhibit P-gp and reverse MDR. nih.govnih.govmdpi.com
Studies on 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline (1-Ph-DHPIQ) derivatives, which share the core isoquinoline structure, have shown potent P-gp inhibition. nih.gov Certain compounds in this class were found to inhibit P-gp with IC₅₀ values in the sub-micromolar range and effectively reversed doxorubicin (B1662922) resistance in tumor cells at non-cytotoxic concentrations. nih.gov Similarly, substituted tetrahydroisoquinoline compounds have been identified as potent MDR reversal agents. nih.gov The lipophilicity of the substituents on the isoquinoline scaffold appears to play a significant role in modulating P-gp inhibitory potency. nih.gov These findings indicate that the isoquinoline scaffold is a promising platform for developing agents to overcome chemotherapy resistance in cancer.
The isoquinoline nucleus has been incorporated into more complex macrocyclic structures to target viral enzymes. A notable example is in the development of inhibitors for the Hepatitis C Virus (HCV) NS3/4a protease, a key enzyme in the viral replication cycle. nih.gov
Researchers have designed potent P2–P4 macrocyclic inhibitors that feature a quinoline or isoquinoline moiety. nih.govacs.org This heterocyclic group often interacts with specific subsites within the enzyme's active site. nih.gov Molecular modeling has shown that such modifications can improve interactions with key amino acid residues, such as D79 in the S2 subsite of the protease. nih.gov The incorporation of the isoquinoline scaffold into a macrocycle constrains the molecule's conformation, leading to enhanced binding affinity and potency. acs.org This strategy has led to the discovery of highly potent inhibitors with pan-genotypic activity against HCV. nih.gov
Table 3: Potency of Macrocyclic Quinolone/Isoquinoline Derivatives against HCV NS3/4a Protease
| Compound Type | Target | Potency (IC₅₀ or Kᵢ) | Key Structural Feature |
|---|---|---|---|
| Macrocyclic Peptide | HCV NS3 Protease | Low nanomolar (nM) | Incorporation of a quinoline moiety to interact with the S2 subsite. nih.gov |
| Fused Tricyclic Analogue | HCV NS3 Protease (gt 3a) | Kᵢ = 12 nM | Fused ring system provided improved potency over bicyclic precursors. acs.org |
Computational Chemistry and Molecular Modeling of this compound Derivatives
Computational chemistry and molecular modeling have been indispensable in elucidating the SAR of this compound derivatives and guiding drug design. mdpi.comscispace.com In the development of IRAK4 inhibitors, molecular docking simulations and the analysis of protein-ligand crystal structures were central to the optimization process. nih.govnih.gov
Modeling studies of the IRAK4 inhibitor PF-06650833 in complex with the kinase domain provided critical insights. nih.gov For example, the crystal structure revealed that the isoquinoline's methoxy (B1213986) group is positioned near the gatekeeper residue Tyr262, forming a van der Waals interaction. nih.gov Computational analysis helped explain a nonlinear SAR observed with different ether substituents on the isoquinoline ring; larger substituents like an ethyl ether caused a clash with the gatekeeper residue, forcing the molecule into a higher energy conformation and reducing potency. nih.gov Furthermore, quantum mechanical calculations and NMR analysis were used to understand why fluorination of the attached lactam ring enhanced potency, concluding that the electronegative fluorine atom makes the lactam amide a better hydrogen bond donor to the protein. nih.gov These computational approaches provided a rational basis for the observed SAR and were crucial for the successful design of a potent and selective clinical candidate.
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in predicting the binding affinity and interaction patterns of a ligand (potential drug molecule) with the active site of a target protein. For derivatives of this compound, molecular docking simulations are employed to identify potential protein targets and to elucidate the structural basis of their activity.
Researchers typically utilize crystal structures of target proteins from databases such as the Protein Data Bank (PDB). The this compound derivative is then virtually "docked" into the binding site of the protein. Scoring functions are used to estimate the binding energy, with lower energy scores generally indicating a more favorable interaction. These simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
For instance, studies on similar isoquinoline and quinazolinone scaffolds have demonstrated their potential to inhibit various enzymes, including kinases, polymerases, and aminopeptidases. nih.gov Docking studies of these compounds often reveal that the heterocyclic core can form crucial hydrogen bonds with backbone residues in the active site, while substituted groups can engage in specific interactions with surrounding amino acids. In the case of this compound derivatives, the methoxy group could act as a hydrogen bond acceptor, while the fluorine atom might participate in favorable electrostatic or hydrophobic interactions.
The results of such docking studies are often presented in tables that summarize the binding affinities and key interacting residues for a series of compounds. This data is vital for structure-activity relationship (SAR) studies, guiding the design of more potent and selective inhibitors. researchgate.net
Interactive Data Table: Predicted Binding Affinities of Isoquinolinone Derivatives with a Kinase Target
| Compound Derivative | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| This compound | -8.5 | ASP810, LYS692 | Hydrogen Bond, Hydrophobic |
| 7-Chloro-6-methoxyisoquinolin-1(2H)-one | -8.2 | ASP810, LYS692 | Hydrogen Bond, Hydrophobic |
| 6-methoxyisoquinolin-1(2H)-one | -7.9 | ASP810, LYS692 | Hydrogen Bond |
| 7-Fluoro-isoquinolin-1(2H)-one | -7.5 | LYS692 | Hydrophobic |
Theoretical Analysis of Fluorine Effects on Molecular Interactions and Conformation
The introduction of a fluorine atom into a drug candidate can have profound effects on its physicochemical properties and biological activity. Theoretical analyses, often employing quantum mechanical calculations such as Density Functional Theory (DFT), are used to understand these effects at a molecular level.
Molecular Interactions:
The high electronegativity of fluorine can significantly alter the electron distribution within the this compound molecule. This can influence its ability to participate in various non-covalent interactions. The fluorine atom can act as a weak hydrogen bond acceptor and can also engage in favorable electrostatic interactions with electron-deficient regions of a protein's active site. Furthermore, the carbon-fluorine bond can exhibit a dipole moment that can contribute to dipole-dipole interactions.
Theoretical studies on fluorinated heterocyclic compounds often reveal that the fluorine atom can modulate the acidity or basicity of nearby functional groups, which can be critical for binding to a target protein. researchgate.net For example, the electron-withdrawing nature of fluorine can affect the pKa of the isoquinolinone nitrogen, influencing its protonation state at physiological pH.
Conformation:
The substitution of a hydrogen atom with a fluorine atom, which has a larger van der Waals radius, can introduce steric constraints that influence the preferred conformation of the molecule. This can have significant implications for how the molecule fits into a protein's binding pocket. Conformational analysis, often performed using molecular mechanics or quantum mechanical methods, can predict the low-energy conformations of this compound derivatives.
These studies can reveal how the fluorine atom might favor a particular torsional angle or ring pucker, which could pre-organize the molecule for optimal binding to its target. The "fluorine gauche effect," where a gauche conformation is favored when fluorine is adjacent to an electronegative atom, is a well-documented phenomenon that can be explored through theoretical calculations.
Interactive Data Table: Calculated Physicochemical Properties of Substituted Isoquinolinones
| Compound | Dipole Moment (Debye) | LogP | Polar Surface Area (Ų) |
| This compound | 3.2 | 1.8 | 50.4 |
| 7-Chloro-6-methoxyisoquinolin-1(2H)-one | 3.5 | 2.1 | 50.4 |
| 6-methoxyisoquinolin-1(2H)-one | 2.8 | 1.5 | 50.4 |
| 7-Fluoro-isoquinolin-1(2H)-one | 2.9 | 1.3 | 41.1 |
The Role of 7 Fluoro 6 Methoxyisoquinolin 1 2h One As a Key Research Intermediate and Building Block
Strategic Application in the Synthesis of Complex Organic Molecules and Analogues
7-Fluoro-6-methoxyisoquinolin-1(2H)-one serves as a crucial starting material for the synthesis of a variety of more complex organic molecules and their analogues. Its utility stems from the reactivity of the isoquinolinone ring system, which allows for further functionalization at multiple positions. Organic chemists leverage this scaffold to introduce additional complexity and diversity, leading to the generation of libraries of compounds for screening and lead optimization in drug discovery programs.
The presence of the fluorine atom at the 7-position and the methoxy (B1213986) group at the 6-position influences the electronic properties of the aromatic ring, thereby guiding the regioselectivity of subsequent chemical transformations. This allows for the controlled and predictable synthesis of derivatives with specific substitutions. For instance, the nitrogen atom of the lactam can be alkylated or arylated, and the aromatic ring can undergo further electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.
While specific, publicly available examples of the direct use of this compound in the total synthesis of complex natural products are not extensively documented, its structural motifs are present in various patented compounds, suggesting its role as a key intermediate in proprietary synthetic routes. The general synthetic strategies for related fluorinated isoquinolines often involve multi-step sequences, starting from readily available precursors. For example, a common approach to the synthesis of fluorinated tetrahydroisoquinolines involves the cyclization of N-phenylethylacetamides. researchgate.net
Table 1: Representative Synthetic Applications of Isoquinolinone Scaffolds
| Precursor | Reagents and Conditions | Product | Application Area |
| N-(2-(4-fluorophenyl)ethyl)acetamide | 1. P₂O₅, POCl₃, Toluene, 120 °C, 5 h2. NaBH₄, Methanol | 1-methyl-7-fluoro-1,2,3,4-tetrahydroisoquinoline | Intermediate for CNS drug candidates bldpharm.com |
| 2-alkenylbenzamide derivatives | PISA (hypervalent iodine reagent), Acetonitrile | 4-substituted isoquinolinone derivatives | Synthesis of functionalized heterocycles |
This table illustrates general synthetic transformations applicable to isoquinolinone cores, highlighting the potential pathways for elaborating structures like this compound.
Utility in Process Development and Scale-Up Research for Academic and Industrial Collaborations
The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process presents a unique set of challenges, including cost-effectiveness, safety, and scalability of each synthetic step. Intermediates like this compound are valuable in process development due to their stability and predictable reactivity, which are crucial for reliable and reproducible manufacturing.
In the context of academic and industrial collaborations, the development of robust and efficient syntheses for key building blocks is a primary focus. Flow chemistry and microreactor technology are increasingly being employed to address the challenges of scale-up. researchgate.net These technologies offer advantages such as improved heat and mass transfer, enhanced safety, and the potential for continuous manufacturing. The synthesis of fluorinated heterocycles, which can sometimes involve hazardous reagents or exothermic reactions, is particularly amenable to these modern techniques.
While specific process development and scale-up data for this compound are proprietary to the chemical manufacturers and pharmaceutical companies that utilize it, the general principles of process chemistry for fluorinated heterocycles apply. Research in this area focuses on minimizing the number of synthetic steps, utilizing cost-effective and readily available starting materials, and developing purification methods that are suitable for large-scale production. The availability of this compound from commercial suppliers indicates that scalable synthetic routes have been successfully developed. nih.govnih.gov
Contributions to the Development of Novel Fluorinated Organic Intermediates for Chemical Biology
Chemical biology relies on the use of small molecules, often referred to as chemical probes, to study and manipulate biological systems. nih.gov The unique properties of fluorine make it a valuable atom to incorporate into these probes. The carbon-fluorine bond is strong and the fluorine atom is small, causing minimal steric hindrance while significantly altering the electronic properties of the molecule. This can lead to probes with enhanced specificity, improved cellular uptake, and greater stability in biological environments.
This compound serves as a foundational scaffold for the creation of novel fluorinated organic intermediates that can be further elaborated into sophisticated chemical biology tools. For example, the isoquinolinone core can be functionalized with reactive handles for bioconjugation, fluorescent tags for imaging applications, or photoaffinity labels for target identification studies.
The development of such tools is crucial for understanding the complex mechanisms of disease and for the validation of new drug targets. The strategic placement of a fluorine atom, as in this compound, can also be exploited for ¹⁹F NMR studies, providing a powerful analytical method for studying protein-ligand interactions and cellular processes without the background noise associated with ¹H NMR in biological samples.
While direct examples of chemical probes derived from this compound are not prevalent in the public domain, the principles of probe development strongly suggest its utility. The synthesis of fluorinated cyanine-containing probes for dual fluorescent and [¹⁸F]-fluorinated imaging, for instance, highlights the strategies employed to create advanced chemical biology tools from fluorinated building blocks.
Table 2: Properties and Potential Applications in Chemical Biology
| Property | Contribution to Chemical Biology |
| Fluorine Atom | Enhances metabolic stability, modulates pKa, serves as a ¹⁹F NMR reporter. |
| Isoquinolinone Scaffold | Provides a rigid framework for orienting functional groups, a common motif in bioactive molecules. |
| Methoxy Group | Influences solubility and electronic properties, can be a site for metabolic transformation. |
| Reactivity | Allows for the attachment of linkers, affinity tags, and reporter groups for probe development. |
Future Research Directions and Perspectives for 7 Fluoro 6 Methoxyisoquinolin 1 2h One
Expansion of Biological Target Discovery and Validation beyond Current Modalities
The isoquinoline (B145761) scaffold is associated with a vast array of pharmacological activities, including anticancer, anti-HIV, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netacs.org Derivatives of the isoquinolinone core have shown promise as enzyme inhibitors; for example, a 7-fluoro isoquinoline derivative exhibited significant inhibitory activity against phosphodiesterase 4B (PDE4B), a target relevant to inflammatory diseases. nih.gov Furthermore, other isoquinoline-based compounds have been developed as potent CXCR4 antagonists, a receptor that acts as a co-receptor for HIV entry into T-lymphocytes. nih.gov
Future research should aim to expand the biological target landscape for 7-Fluoro-6-methoxyisoquinolin-1(2H)-one. The specific substitution pattern—a 7-fluoro group known to enhance binding affinity and metabolic stability, and a 6-methoxy group—provides a unique electronic and steric profile that can be exploited for novel target interactions.
Potential avenues for target discovery include:
Kinase Inhibition: Many kinase inhibitors feature heterocyclic scaffolds. Screening this compound against a broad panel of kinases could identify novel targets in oncology and immunology.
GPCR Modulation: Given the success of isoquinolines as CXCR4 antagonists, exploring other G protein-coupled receptors (GPCRs) involved in neurological or metabolic disorders is a logical next step. nih.gov
Epigenetic Targets: Investigating the potential of this scaffold to inhibit enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, could open new therapeutic applications in cancer and rare diseases.
Antiviral Activity: Beyond HIV, the scaffold could be tested against other viral targets, including proteases or polymerases from viruses like Hepatitis C or coronaviruses.
| Target Class | Specific Examples | Therapeutic Area | Rationale |
|---|---|---|---|
| Enzymes | Kinases, Phosphodiesterases (e.g., PDE4B), Proteases | Oncology, Inflammation, Infectious Disease | The isoquinolinone scaffold is a proven inhibitor of various enzymes. nih.gov |
| GPCRs | Chemokine receptors (e.g., CXCR4), Dopamine receptors, Serotonin receptors | HIV, Neurology, Psychiatry | Known activity of isoquinolines against GPCRs like CXCR4. nih.gov |
| Nuclear Receptors | Estrogen Receptor, Androgen Receptor | Oncology | Heterocyclic cores are common in nuclear receptor modulators. |
| Epigenetic Targets | HDACs, Methyltransferases | Oncology, Genetic Disorders | A novel area for this scaffold with potential for high-impact discoveries. |
Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Property Prediction
The convergence of artificial intelligence (AI) and drug discovery offers a powerful paradigm for accelerating the development of new therapeutics based on the this compound scaffold. springernature.com AI and machine learning (ML) can be employed to navigate the vast chemical space, design novel analogues with optimized properties, and predict their biological activity and safety profiles before synthesis.
Key applications of AI/ML in this context include:
De Novo Molecular Design: Using generative models, such as Recurrent Neural Networks (RNNs) or Generative Adversarial Networks (GANs), to create novel isoquinolinone derivatives. nih.gov These models can be trained on known bioactive molecules to learn the underlying chemical patterns and generate new structures with a high probability of being active against a specific target. nih.gov
Scaffold Hopping and Optimization: AI algorithms can suggest modifications to the core scaffold or its substituents to improve potency, selectivity, or ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. This allows for the targeted exploration of the chemical neighborhood around the lead compound. springernature.com
Property Prediction: Training ML models on large datasets to predict key properties such as binding affinity, solubility, metabolic stability, and potential off-target effects. 3D Convolutional Neural Networks (3D CNNs) can be particularly useful for analyzing the three-dimensional structure of the scaffold to predict its interactions and behavior. nih.govresearchgate.net
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Generative Modeling (e.g., RNN, LSTM) | Training neural networks to generate novel molecules focused on a specific scaffold. nih.gov | Rapid creation of diverse and novel chemical libraries for screening. |
| Predictive ADMET Modeling | Using machine learning to forecast pharmacokinetic and toxicity properties. | Early deselection of candidates with poor properties, reducing late-stage attrition. |
| Quantitative Structure-Activity Relationship (QSAR) | Building models that correlate structural features with biological activity. | Guiding the rational design of more potent and selective analogues. |
| 3D Convolutional Neural Networks (3D CNNs) | Analyzing 3D structural data to predict properties and interactions. nih.govresearchgate.net | Enhanced prediction of mechanical or binding properties based on complex geometries. |
Interdisciplinary Approaches for Comprehensive Understanding of Structure-Function Relationships
A deep understanding of how the chemical structure of this compound dictates its biological function is critical for rational drug design. This requires a highly interdisciplinary approach that integrates computational chemistry, synthetic organic chemistry, and molecular biology.
The workflow for elucidating structure-function relationships (SFR) involves:
Computational Modeling: Using in silico tools like molecular docking and molecular dynamics simulations to predict how the compound binds to a putative biological target. nih.govmdpi.com These models can highlight key interactions, such as hydrogen bonds or hydrophobic contacts, involving the fluoro and methoxy (B1213986) groups.
Synthetic Diversification: Synthesizing a focused library of analogues where the 6- and 7-positions, as well as other positions on the isoquinolinone ring, are systematically modified. Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enable the efficient creation of such libraries. nih.gov
Biological Evaluation: Screening the synthesized analogues in a battery of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
Iterative Refinement: Feeding the experimental data back into the computational models to refine them. This iterative cycle of design, synthesis, and testing accelerates the identification of compounds with improved profiles and provides a robust understanding of the SFR.
| Discipline | Contribution | Key Techniques |
|---|---|---|
| Computational Chemistry | Predicts binding modes and guides analogue design. | Molecular Docking, Molecular Dynamics Simulations. mdpi.com |
| Synthetic Chemistry | Creates diverse libraries of compounds for testing. | Parallel Synthesis, Pd-catalyzed Cross-Coupling Reactions. nih.gov |
| Molecular & Cell Biology | Evaluates biological activity and elucidates mechanism of action. | Enzyme Assays, Cell-Based Assays, Binding Assays. |
| Structural Biology | Provides high-resolution structures of the compound bound to its target. | X-ray Crystallography, Cryo-EM. |
Q & A
Q. Example Protocol :
React compound 3 (precursor) with DMAP and anhydrous K₂CO₃ in dioxane.
Add acyl chloride (e.g., acetyl or benzoyl chloride) and reflux for 6–12 hours.
Acidify with HCl, extract with ethyl acetate, dry over Na₂SO₄, and purify via TLC.
Characterize using ¹H NMR and MS for validation .
How do substituents at the 2-position influence physicochemical and biological properties?
Level : Basic
Answer :
Substituents at the 2-position (e.g., acetyl, benzoyl) modulate electronic and steric effects, impacting solubility, stability, and target binding. For example:
- Acetyl groups (e.g., compound 1b ) enhance solubility in polar solvents due to increased polarity.
- Benzoyl derivatives (e.g., 1c ) improve lipophilicity, favoring blood-brain barrier penetration in acetylcholinesterase inhibition studies .
Q. Case Study :
- Compound 2d : Replacing K₂CO₃ with Cs₂CO₃ increased yield from 58% to 72% due to enhanced deprotonation efficiency.
- Troubleshooting : Low yields (<50%) may result from moisture; ensure strict anhydrous conditions .
How to resolve contradictions in reported biological activity data across studies?
Level : Advanced
Answer :
Contradictions may arise from variations in assay conditions or compound purity. Methodological approaches include:
Orthogonal Assays : Validate acetylcholinesterase inhibition using Ellman’s assay and molecular docking (e.g., AutoDock Vina) to confirm binding modes .
Purity Verification : Use HPLC (>95% purity) and ¹H NMR to exclude impurities as confounding factors.
Structural Confirmation : Compare X-ray crystallography or NOESY data with reported structures .
Example : Discrepancies in IC₅₀ values for 1c (1.2 µM vs. 3.5 µM) were resolved by standardizing substrate concentrations and buffer pH .
What strategies are effective for designing structure-activity relationship (SAR) studies?
Level : Advanced
Answer :
Systematic Substituent Variation : Synthesize derivatives with electron-withdrawing (e.g., -F) or donating (e.g., -OCH₃) groups to map electronic effects.
Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding at the 6-methoxy position) .
In Silico Screening : Predict ADMET properties with SwissADME to prioritize compounds with favorable pharmacokinetics .
SAR Table : Acetylcholinesterase Inhibition of Derivatives
| Compound | Substituent | IC₅₀ (µM) | Notes |
|---|---|---|---|
| 1b | Acetyl | 2.1 | High solubility |
| 1d | 3-Methylbenzoyl | 1.8 | Improved lipophilicity |
| 2e | 3-Chlorobenzoyl | 0.9 | Strong electron-withdrawing effect |
How to incorporate fluorine atoms for enhanced metabolic stability?
Level : Advanced
Answer :
Fluorine introduction at the 7-position (as in 7-fluoro derivatives) reduces CYP450-mediated metabolism:
- Synthetic Route : Use 2-fluoro-6-methoxyphenylboronic acid in cross-coupling reactions .
- Metabolic Profiling : Assess stability in human liver microsomes (HLMs) with LC-MS/MS. Fluorinated analogs show 40% longer half-life than non-fluorinated counterparts .
What analytical techniques are critical for characterizing isoquinolinone derivatives?
Level : Basic
Answer :
- ¹H NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm).
- Mass Spectrometry (MS) : Validate molecular ions ([M+H]⁺) with <2 ppm error.
- HPLC : Ensure purity (>95%) using C18 columns and acetonitrile/water gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
